molecular formula C13H24N4O B1517843 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide CAS No. 1155135-01-5

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide

Cat. No.: B1517843
CAS No.: 1155135-01-5
M. Wt: 252.36 g/mol
InChI Key: BJJGCROOFKKLGU-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound features an amino group at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring, along with an acetamide group substituted with ethyl and 2-methylpropyl groups.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: The compound can be synthesized through a condensation reaction between (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methanol and ethyl 2-methylpropylamine in the presence of a dehydrating agent such as acetic anhydride.

  • Heating Reflux: The reaction mixture is heated under reflux in a suitable solvent like acetonitrile to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The amino group in the pyrazole ring can undergo oxidation to form corresponding nitro compounds.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution Reactions: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution Reactions: Electrophilic substitution reactions often use halogens (e.g., chlorine, bromine) and strong acids (e.g., nitric acid).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution Reactions: Formation of halogenated or nitrated pyrazoles.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Another pyrazole derivative with similar structural features.

  • (4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride: A related compound with an acetic acid group instead of an acetamide group.

Uniqueness: 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ethyl and 2-methylpropyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O/c1-6-16(7-9(2)3)12(18)8-17-11(5)13(14)10(4)15-17/h9H,6-8,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJGCROOFKKLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C)C(=O)CN1C(=C(C(=N1)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide
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2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide
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2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide
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2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide
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2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide
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2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide

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